molecular formula C6H14N2O2 B040361 1,4-Dihydroxy-2,2-dimethylpiperazine CAS No. 118176-37-7

1,4-Dihydroxy-2,2-dimethylpiperazine

Cat. No. B040361
M. Wt: 146.19 g/mol
InChI Key: LZYNOFPEHTXCTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds typically involves specific reactions that allow for the introduction of functional groups into the piperazine ring. Although direct synthesis details for 1,4-Dihydroxy-2,2-dimethylpiperazine are not specified, similar compounds have been synthesized through methods that could potentially be adapted for this compound. These methods include the reaction of N-benzyl-1,2-propanediamine with α-bromopropionate followed by thermal cyclization and reduction, which could serve as a basis for the synthesis of various piperazine derivatives including those with hydroxy and methyl substituents (Cignarella & Gallo, 1974).

Molecular Structure Analysis

The molecular and crystal structure of piperazine derivatives has been extensively studied, revealing important details about their conformation and the effects of different substituents on the overall molecular geometry. For example, trans-2,5-dimethylpiperazine derivatives exhibit a flattened-chair conformation with side methyl groups in axial positions, providing insights into the steric and electronic influences of substituents on the piperazine ring. These structural details are critical for understanding the reactivity and physical properties of these compounds (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including those involving their amino, hydroxy, and carboxylate groups. The presence of hydroxy groups in a piperazine compound, for instance, can lead to specific interactions and reactions such as hydrogen bonding and complex formation with acids. Studies have shown that piperazine derivatives form stable complexes with acids, which are mediated by hydrogen bonds, highlighting the chemical reactivity of these compounds in the presence of functional groups like hydroxy (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including those with dimethyl and hydroxy substituents, are significantly influenced by their molecular structure. The crystal packing, hydrogen bonding, and other intermolecular interactions play a crucial role in determining the melting points, solubility, and other physical characteristics of these compounds. For example, the hydrogen bonding in the hydrated adducts of N,N'-dimethylpiperazine with tartaric acid affects their solubility and melting points, showcasing the impact of molecular interactions on the physical properties of piperazine compounds (Farrell, Ferguson, Lough, & Glidewell, 2002).

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : The crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid suggests potential applications in pharmaceuticals and nutraceuticals due to the presence of hydrogen bonds (Dega-Szafran, Katrusiak, & Szafran, 2006).

  • Material Science and Production : In the context of material science, 1,4-dimethylpiperazine has been identified as a suitable substitute catalyst in polyurethane foam production, offering better in-mold flowability and slower cure times compared to triethylene diamine (Samarappuli & Liyanage, 2018).

  • Chemical Properties : Studies on vapour pressures and molar excess enthalpies in 1,4-dimethylpiperazine mixtures with n-heptane or cyclohexane have been conducted, confirming the validity of group contribution (DISQUAC) predictions and highlighting intramolecular effects on quasi-chemical parameters (Dahmani, Kaci, & Jose, 1997).

  • Crystallography and Molecular Structure : The crystal structure of 1,4-dimethylpiperazine mono-betaine monohydrate shows a cyclic oligomer formation, indicating its structural significance (Dega-Szafran, Katrusiak, & Szafran, 2008).

  • Drug Discovery and Development : Research in drug discovery has explored the use of 1,4-Dihydroxy-2,2-dimethylpiperazine derivatives. For instance, CCR1 antagonists with 2-heteroaryl or cinnamoyl acyl groups showing potential for treating inflammatory diseases have been studied, demonstrating good receptor affinity and pharmacokinetic properties (Norman, 2006).

Future Directions

The future directions of research on compounds like 1,4-Dihydroxy-2,2-dimethylpiperazine could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, menaquinone (MK), a compound related to 1,4-Dihydroxy-2,2-dimethylpiperazine, has been studied for its role in the electron-transfer system in prokaryotes .

properties

IUPAC Name

1,4-dihydroxy-2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2)5-7(9)3-4-8(6)10/h9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNOFPEHTXCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349800
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-2,2-dimethylpiperazine

CAS RN

118176-37-7
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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